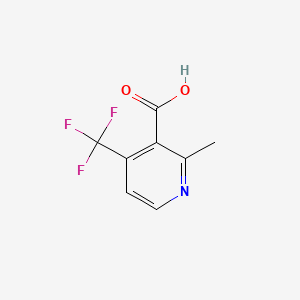

2-Methyl-4-trifluoromethyl-nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-trifluoromethyl-nicotinic acid is an aromatic compound containing a trifluoromethyl group. This compound is known for its unique biological activity and is used as a precursor material for the preparation of other pesticides or medicines .

Wirkmechanismus

Target of Action

2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .

Biochemical Pathways

The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .

Pharmacokinetics

Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.

Result of Action

The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the preparation methods involves mixing 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate. This intermediate undergoes cyclization and hydrolysis to yield 2-Methyl-4-trifluoromethyl-nicotinic acid . Another method uses trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials, which undergo acylation, cyclization, and hydrolysis .

Industrial Production Methods

The industrial production of this compound typically involves the use of inexpensive and easily accessible raw materials. The process is designed to be simple and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-trifluoromethyl-nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C) for catalytic hydrogenation, acetic acid for esterification, and ethyl acetate for extraction .

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, which are used in the synthesis of other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-trifluoromethyl-nicotinic acid has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

Biology: The compound is studied for its biological activity and potential use in developing new pesticides.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-trifluoromethyl-benzoic acid

- 2-Methyl-4-trifluoromethyl-phenylboronic acid pinacol ester

- 2-Methyl-5-trifluoromethyl-nicotinic acid

- 2-Methyl-6-trifluoromethyl-nicotinic acid

Uniqueness

2-Methyl-4-trifluoromethyl-nicotinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biologische Aktivität

2-Methyl-4-trifluoromethyl-nicotinic acid (2-M-4-TFN) is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. This compound has garnered attention due to its unique biological activity, particularly in agricultural and pharmaceutical applications.

- Molecular Formula : C7H6F3N1O2

- Molecular Weight : 205.13 g/mol

- Structure : The structure includes a pyridine ring with substituents that enhance its reactivity and biological properties.

2-M-4-TFN acts primarily as a precursor to nicotinamide coenzymes, which are essential for various metabolic processes. The compound's interaction with biochemical pathways involves:

- Redox Metabolism : It plays a crucial role in facilitating redox reactions within cells.

- NAD-dependent Pathways : By participating in NAD synthesis, it supports cellular metabolism and energy production.

Agricultural Applications

Research indicates that 2-M-4-TFN exhibits significant fungicidal properties. In controlled studies, it demonstrated up to 90% control of tomato late blight at concentrations around 375 g ai/ha, showcasing its potential as an effective agricultural fungicide. Additionally, related compounds have shown insecticidal activity against various pests, indicating a broader applicability in pest management.

Research Findings

Case Studies

- Fungicidal Efficacy : A study conducted on tomato plants treated with varying concentrations of 2-M-4-TFN showed significant reductions in late blight incidence compared to untreated controls. The results highlighted the compound's potential as a sustainable alternative to traditional fungicides.

- Pharmacological Exploration : Ongoing research is investigating the effects of nicotinic acid derivatives on weight management and metabolic health. Preliminary findings suggest that compounds similar to 2-M-4-TFN may modulate appetite-regulating pathways, thus offering insights into obesity treatment strategies .

Eigenschaften

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDBBMRQODWXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695665 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-85-9 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.